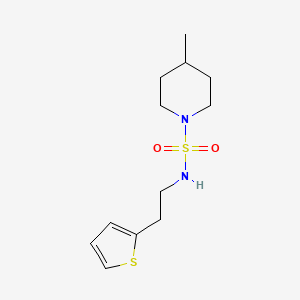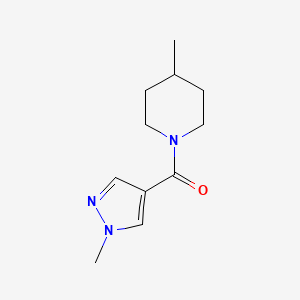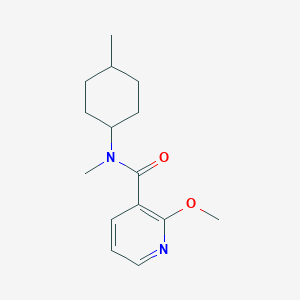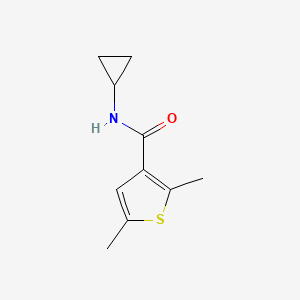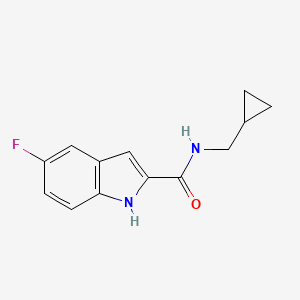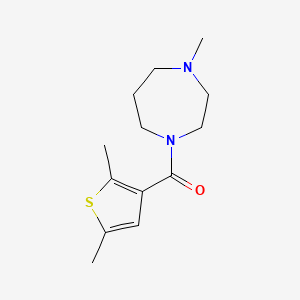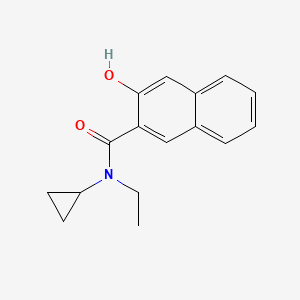
N-cyclopropyl-N-ethylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-ethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that is currently being researched as a potential anticancer drug. It was first discovered in 2005 by scientists at the University of Queensland in Australia and has since been studied extensively for its ability to target cancer cells.
作用机制
N-cyclopropyl-N-ethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from carrying out its normal function of synthesizing ribosomal RNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which require high levels of ribosomal RNA, are particularly vulnerable to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-3-carboxamide has potent anticancer activity in a variety of cancer cell lines and animal models. The drug has been shown to induce cell death in cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer. N-cyclopropyl-N-ethylpyridine-3-carboxamide has also been shown to have a low toxicity profile in normal cells, which suggests that it may have fewer side effects than traditional chemotherapy drugs.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for cancer cells with p53 mutations. This allows researchers to selectively target cancer cells while sparing normal cells, which can reduce the toxicity of the drug. However, one limitation of using N-cyclopropyl-N-ethylpyridine-3-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. This can make it difficult to produce large quantities of the drug for use in experiments.
未来方向
There are several future directions for research on N-cyclopropyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-cyclopropyl-N-ethylpyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. Additionally, there is ongoing research on the safety and efficacy of N-cyclopropyl-N-ethylpyridine-3-carboxamide in clinical trials, which will help to determine its potential as a cancer treatment.
合成方法
The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclopropyl-N-ethylpyridine-3-carboxamide. The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-cyclopropyl-N-ethylpyridine-3-carboxamide is being studied for its potential as an anticancer drug, specifically for its ability to target cancer cells that have mutations in the p53 tumor suppressor gene. The drug works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and division, and N-cyclopropyl-N-ethylpyridine-3-carboxamide has been shown to selectively target these cells while sparing normal cells.
属性
IUPAC Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13(10-5-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNADVOJCJMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
